7-Hydroxy-TSU-68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

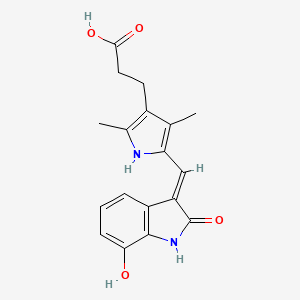

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H18N2O4/c1-9-11(6-7-16(22)23)10(2)19-14(9)8-13-12-4-3-5-15(21)17(12)20-18(13)24/h3-5,8,19,21H,6-7H2,1-2H3,(H,20,24)(H,22,23)/b13-8+ |

InChI Key |

NTSFCHHACMZKEA-MDWZMJQESA-N |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=C(C(=CC=C3)O)NC2=O |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C(=CC=C3)O)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

7-Hydroxy-TSU-68 chemical structure and properties

An In-depth Technical Guide to 7-Hydroxy-TSU-68: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the principal active metabolite of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. It includes a detailed account of its metabolic pathway, in vitro experimental protocols, and a summary of its known biological activities. This guide is intended to serve as a technical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is an indolinone derivative characterized by the addition of a hydroxyl group to the indole (B1671886) ring of its parent compound, TSU-68. This modification significantly influences its pharmacological profile.

Chemical Name: (Z)-5-((7-hydroxy-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid Molecular Formula: C₁₈H₁₈N₂O₄[1] Molecular Weight: 326.35 g/mol [1] CAS Number: 1035154-52-9[1]

A summary of the known physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | -20°C |

Metabolism and Pharmacokinetics

This compound is formed from its parent drug, TSU-68, primarily through hepatic metabolism. In vitro studies using human liver microsomes have been instrumental in elucidating this biotransformation pathway.

Metabolic Pathway

The hydroxylation of TSU-68 to this compound is a phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. Research indicates that TSU-68 can induce its own metabolism, a phenomenon known as autoinduction.

The metabolic conversion of TSU-68 to this compound is depicted in the following diagram:

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-Hydroxy-TSU-68

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TSU-68 is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domains of key pro-angiogenic RTKs. This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The principal targets of TSU-68 are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). By simultaneously targeting these key pathways, TSU-68 exerts a potent anti-angiogenic and anti-tumor effect.

Molecular Targets and Inhibitory Profile

TSU-68 exhibits a distinct inhibitory profile, with high potency against PDGFRβ and significant activity against other key RTKs involved in angiogenesis and tumor progression. The compound shows minimal activity against a range of other kinases, indicating a degree of selectivity.

Table 1: In Vitro Inhibitory Activity of TSU-68

| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| PDGFRβ | 8 nM[1][2][3][4][5] | - | Cell-free autophosphorylation assay. |

| VEGFR-2 (Flk-1/KDR) | 2.1 µM[1][2] | 0.34 µM | Ki for trans-phosphorylation. IC50 for VEGF-driven mitogenesis in HUVECs.[1][3] |

| FGFR1 | 1.2 µM[1][2] | 9.6 µM | Ki for trans-phosphorylation. IC50 for FGF-driven mitogenesis in HUVECs.[1][3] |

| c-Kit | - | 0.1 - 1 µM | Inhibition of SCF-induced autophosphorylation in MO7E cells.[1][3] |

HUVECs: Human Umbilical Vein Endothelial Cells; SCF: Stem Cell Factor.

Selectivity: TSU-68 demonstrates limited to no inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), Met, Src, Lck, Zap70, Abl, and CDK2.[1][5]

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

The central mechanism of TSU-68 involves the blockade of signaling through key RTKs. This is achieved by competing with ATP for the binding site within the kinase domain of these receptors.

Inhibition of Receptor Autophosphorylation

Upon ligand binding (e.g., VEGF, PDGF, FGF), RTKs dimerize and trans-autophosphorylate on specific tyrosine residues within their cytoplasmic domains. This phosphorylation creates docking sites for downstream signaling proteins, initiating intracellular signaling cascades. TSU-68 prevents this initial and critical step of receptor activation.

-

VEGFR-2: TSU-68 inhibits VEGF-stimulated tyrosine phosphorylation of KDR in HUVECs at concentrations between 0.03-10 µM.[1][3]

-

PDGFRβ: It blocks PDGF-stimulated tyrosine phosphorylation of PDGFRβ in NIH-3T3 cells at concentrations as low as 0.03-0.1 µM.[1][3]

-

FGFR1: TSU-68 inhibits acidic FGF-induced phosphorylation of the FGFR1 substrate at concentrations of 10 µM and higher.[1][3]

Disruption of Downstream Signaling Pathways

By inhibiting receptor autophosphorylation, TSU-68 effectively halts the propagation of signals that drive cellular processes such as proliferation, survival, and migration. One of the key downstream pathways affected is the Ras-Raf-MEK-ERK (MAPK) pathway. For instance, in human myeloid leukemia MO7E cells, TSU-68 inhibits the phosphorylation of ERK1/2, a downstream event of c-Kit activation.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of TSU-68/7-Hydroxy-TSU-68 Action.

Cellular and Physiological Effects

The inhibition of these critical signaling pathways by TSU-68 translates into significant anti-tumor and anti-angiogenic effects observed in both in vitro and in vivo models.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is heavily reliant on the VEGF, PDGF, and FGF signaling pathways.

-

Inhibition of Endothelial Cell Mitogenesis: TSU-68 inhibits VEGF-driven and FGF-driven proliferation of HUVECs.[1][3]

-

Suppression of Tumor Angiogenesis: In vivo studies using C6 glioma xenografts have shown that TSU-68 suppresses tumor angiogenesis.[1] In a human colon carcinoma model, it was found to decrease average vessel permeability and fractional plasma volume.[1]

Anti-Tumor Effects

-

Inhibition of Tumor Cell Proliferation: TSU-68 inhibits the SCF-induced proliferation of MO7E human myeloid leukemia cells with an IC50 of 0.29 µM.[1][3]

-

Induction of Apoptosis: The compound induces apoptosis in MO7E cells.[1][3] It is suggested that the anti-tumor activity may be indirect, resulting from the inhibition of tumor angiogenesis, which in turn leads to tumor cell apoptosis.[6][7]

-

Tumor Growth Inhibition: Oral administration of TSU-68 has been shown to induce significant tumor growth inhibition across a broad range of human tumor xenograft models.[1]

Experimental Protocols

Receptor Tyrosine Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of the compound to inhibit the kinase activity of isolated receptor tyrosine kinases.

-

Principle: Measurement of the transfer of the gamma-phosphate from ATP to a synthetic peptide substrate by the purified kinase domain of the target receptor (e.g., PDGFRβ, VEGFR-2, FGFR1).

-

General Protocol:

-

Purified recombinant kinase domains are incubated with varying concentrations of TSU-68 and a synthetic peptide substrate in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature and then stopped.

-

The phosphorylated peptide is separated from the free [γ-33P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Ki values are determined by analyzing the inhibition data using appropriate enzyme kinetic models (e.g., Michaelis-Menten).

-

Cellular Autophosphorylation Assay

This experiment assesses the effect of the compound on ligand-induced receptor autophosphorylation in a cellular context.

-

Principle: Western blot analysis using a phosphotyrosine-specific antibody to detect the phosphorylation status of the target receptor in cells treated with the compound and stimulated with the corresponding ligand.

-

General Protocol:

-

Cells overexpressing the target receptor (e.g., NIH-3T3 cells for PDGFRβ) or endothelial cells (e.g., HUVECs for VEGFR-2) are cultured to sub-confluence and then serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of TSU-68 for a defined period.

-

The cells are then stimulated with the appropriate ligand (e.g., PDGF, VEGF) for a short period to induce receptor autophosphorylation.

-

The cells are lysed, and total protein is quantified.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is immunoblotted with a primary antibody specific for phosphotyrosine and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The signal is visualized using an appropriate detection reagent. The same membrane can be stripped and re-probed with an antibody against the total receptor protein to confirm equal loading.

-

Experimental Workflow Diagram

Caption: Key Experimental Workflows for TSU-68.

Conclusion

The mechanism of action of TSU-68 is well-characterized as a multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor progression, namely VEGFR-2, PDGFRβ, and FGFR1. Its competitive inhibition of ATP binding leads to the blockade of receptor autophosphorylation and downstream signaling, resulting in potent anti-angiogenic and anti-tumor effects. While this compound is a known metabolite, its specific inhibitory profile and mechanistic details have not been independently reported. It is reasonable to infer that its core mechanism of action is similar to that of its parent compound, TSU-68. Further studies are warranted to elucidate the precise kinase inhibition profile and potency of this compound to fully understand its contribution to the overall pharmacological activity of TSU-68.

References

- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

In-depth Technical Guide: Biological Activity of 7-Hydroxy-TSU-68

To the valued researcher, scientist, or drug development professional,

This document aims to provide a comprehensive technical guide on the biological activity of 7-Hydroxy-TSU-68. However, a thorough investigation of publicly available scientific literature and databases has revealed a significant lack of specific data on the biological activity of this particular metabolite.

This compound is known to be a metabolite of TSU-68, also known as Orantinib or SU6668, a multi-targeted receptor tyrosine kinase inhibitor. While extensive research has been conducted on the parent compound, TSU-68, its metabolite, this compound, has not been the subject of detailed pharmacological characterization in the available literature.

Our search for quantitative data such as IC50 or Ki values, detailed experimental protocols related to its biological assays, and specific signaling pathways modulated by this compound did not yield any concrete results. The primary focus of existing research remains on the metabolic pathways of TSU-68, rather than the intrinsic biological activity of its metabolites.

Therefore, we are unable to provide the requested in-depth technical guide with structured data tables, detailed experimental methodologies, and signaling pathway diagrams for this compound at this time.

We will continue to monitor for new research on this topic and will update this guide as soon as more specific information on the biological activity of this compound becomes available. We recommend that researchers interested in this compound consider conducting initial in vitro screening assays to determine its potential kinase inhibitory profile and cellular effects. Such studies would be invaluable to the scientific community and would pave the way for a more comprehensive understanding of the pharmacology of TSU-68 and its metabolites.

The Role of Cytochrome P450 in the Formation of 7-Hydroxy-TSU-68: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the metabolic pathways leading to the formation of 7-Hydroxy-TSU-68, a key metabolite of the antiangiogenic agent TSU-68. It elucidates the critical role of the cytochrome P450 (CYP) enzyme superfamily, specifically isoforms CYP1A1 and CYP1A2, in this biotransformation. This document summarizes key quantitative data, details experimental protocols for identifying the responsible enzymes, and presents visual representations of the metabolic processes and experimental workflows. The information contained herein is essential for understanding the pharmacokinetics of TSU-68, particularly its autoinduction of metabolism, which has significant implications for clinical dosing and efficacy.

Introduction to TSU-68 and its Metabolism

TSU-68, also known as Orantinib or SU6668, is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its antiangiogenic and antitumor activities.[1][2][3] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] The clinical development of TSU-68 has revealed a notable phenomenon: a decrease in its plasma concentrations during repeated administration, suggesting an autoinduction of its own metabolism.[4][5]

The primary route of elimination for TSU-68 is hepatic metabolism, involving oxidation and subsequent glucuronidation.[6] Incubation of TSU-68 with human liver microsomes in the presence of NADPH results in the formation of three main hydroxylated metabolites: 5-Hydroxy-TSU-68, 6-Hydroxy-TSU-68, and this compound.[6] This guide focuses on the enzymatic processes governing the formation of this compound.

Cytochrome P450-Mediated Hydroxylation of TSU-68

The hydroxylation of TSU-68 to its various metabolites, including this compound, is catalyzed by specific isoforms of the cytochrome P450 enzyme system.[6] Extensive in vitro studies have pinpointed CYP1A1 and CYP1A2 as the primary enzymes responsible for this metabolic conversion.[6]

Quantitative Analysis of TSU-68 Hydroxylation

The kinetics of the formation of the three major hydroxylated metabolites of TSU-68 follow the Michaelis-Menten model. The intrinsic clearance, represented by the Vmax/Km ratio, provides a measure of the efficiency of each hydroxylation reaction.

| Metabolite | Vmax (pmol/min/mg) | Km (µM) | Vmax/Km (µl/min/mg) |

| 5-Hydroxy-TSU-68 | 208 ± 16 | 16 ± 2 | 13 |

| 6-Hydroxy-TSU-68 | 425 ± 25 | 17 ± 2 | 25 |

| This compound | 90 ± 9 | 15 ± 3 | 6 |

| Data sourced from in vitro studies with human liver microsomes.[6] |

Experimental Protocols for Enzyme Identification

The identification of CYP1A1 and CYP1A2 as the key mediators of TSU-68 hydroxylation was achieved through a series of well-defined experiments.

Incubation with Human Liver Microsomes

-

Objective: To determine the metabolic profile of TSU-68 in a system representative of human hepatic metabolism.

-

Methodology:

-

TSU-68 was incubated with pooled human liver microsomes.

-

The incubation mixture contained an NADPH-generating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP-mediated reactions.

-

The reaction was allowed to proceed at 37°C.

-

Metabolites were extracted and analyzed using high-performance liquid chromatography (HPLC) to identify and quantify the formation of 5-, 6-, and this compound.[4][5][6]

-

Screening with cDNA-Expressed Human CYP Isoforms

-

Objective: To identify the specific CYP isoforms responsible for TSU-68 hydroxylation.

-

Methodology:

-

TSU-68 was incubated individually with a panel of ten different cDNA-expressed human CYP isoforms (including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4).

-

Each incubation contained the necessary cofactors for enzyme activity.

-

The formation of hydroxylated metabolites was measured for each isoform.

-

Significant hydroxylation activity was observed almost exclusively with CYP1A1 and CYP1A2.[6]

-

Inhibition Studies

-

Objective: To confirm the role of CYP1A2 in microsomal TSU-68 hydroxylation.

-

Methodology:

-

TSU-68 was incubated with human liver microsomes in the presence and absence of selective CYP inhibitors.

-

α-Naphthoflavone, a selective inhibitor of CYP1A2, was used.

-

An anti-CYP1A2 antibody was also employed in separate experiments to specifically block the activity of this enzyme.

-

A significant reduction in the formation of hydroxylated metabolites in the presence of these inhibitors confirmed the primary role of CYP1A2.[6]

-

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of TSU-68 and the experimental approach used to identify the responsible enzymes.

Caption: Metabolic pathway of TSU-68 to its hydroxylated metabolites.

Caption: Experimental workflow for identifying CYP isoforms in TSU-68 metabolism.

Autoinduction of TSU-68 Metabolism

A key finding from the investigation into TSU-68 metabolism is its ability to induce the expression of the very enzymes responsible for its breakdown.[6] Treatment of human hepatocytes with TSU-68 resulted in a significant increase in both the activity and protein levels of CYP1A1 and CYP1A2.[6] This autoinduction leads to a 10- to 45-fold increase in the formation of the 5-, 6-, and 7-hydroxylated metabolites.[6] This mechanism provides a clear explanation for the clinically observed decrease in TSU-68 plasma concentrations upon repeated dosing.[4][6]

Caption: The autoinduction feedback loop of TSU-68 metabolism.

Conclusion

The formation of this compound is a critical step in the metabolism of TSU-68, mediated predominantly by the cytochrome P450 isoforms CYP1A1 and CYP1A2. The autoinductive nature of TSU-68 on these specific enzymes is a crucial pharmacokinetic characteristic that must be considered in its clinical application. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and the underlying metabolic pathways, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of these metabolic processes is paramount for optimizing dosing strategies and predicting potential drug-drug interactions involving TSU-68.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. apexbt.com [apexbt.com]

- 4. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinase Inhibition Profile of 7-Hydroxy-TSU-68: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to provide a comprehensive overview of the kinase inhibition profile of 7-Hydroxy-TSU-68, publicly available quantitative data specifically for this metabolite is scarce. The information presented herein is largely based on the well-characterized parent compound, TSU-68 (also known as SU6668 or Orantinib), with inferences made regarding its hydroxylated metabolite. Further experimental validation is required to definitively establish the specific kinase inhibition profile of this compound.

Introduction

TSU-68 (Orantinib) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis.[1][2][3][4] Like many small molecule kinase inhibitors, TSU-68 undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of various metabolites, including hydroxylated forms such as this compound.[5] Understanding the biological activity of these metabolites is critical for a complete picture of the drug's efficacy and potential off-target effects.

This technical guide summarizes the known kinase inhibition profile of the parent compound TSU-68, provides detailed experimental methodologies for assessing kinase inhibition, and visualizes the key signaling pathways affected. This information serves as a foundational resource for researchers investigating the pharmacology of TSU-68 and its metabolites.

Kinase Inhibition Profile of TSU-68 (SU6668)

The kinase inhibitory activity of TSU-68 has been characterized against a panel of kinases, demonstrating potent inhibition of key RTKs involved in angiogenesis. The quantitative data for the parent compound is summarized in the table below. It is hypothesized that the 7-hydroxy metabolite may retain a similar, albeit potentially modulated, inhibitory profile.

| Kinase Target | Inhibition Value (Kᵢ) | Inhibition Value (IC₅₀) | Assay Type |

| PDGFRβ | 8 nM[1][2][6][7][8] | 8 nM[9] | Cell-free |

| FGFR1 | 1.2 µM[2] | 1.2 µM[6][9] | Cell-free |

| Flk-1 (VEGFR2) | 2.1 µM[2] | 2.1 µM[6][9] | Cell-free |

| c-Kit | 0.1 - 1 µM[6] | Cell-based | |

| Aurora Kinase B | 35 nM[9] | Not Specified | |

| Aurora Kinase C | 210 nM[9] | Not Specified |

Note: Ki and IC50 values are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The data for c-Kit was determined in a cell-based assay measuring autophosphorylation.[6]

Signaling Pathways Targeted by TSU-68

TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting the signaling cascades initiated by VEGFR, PDGFR, and FGFR. The diagram below illustrates the simplified signaling pathways affected by TSU-68.

Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of TSU-68's kinase inhibition profile. These protocols can be adapted for the evaluation of this compound.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the purified kinase and substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1) to their final concentrations in the reaction buffer.

-

Prepare serial dilutions of the test compound (this compound) in DMSO and then in the reaction buffer.

-

Prepare ATP solution. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used.

-

-

Reaction Setup:

-

In a microplate, add the kinase, substrate, and test compound dilutions.

-

Include control wells with no inhibitor (vehicle control) and no kinase (background control).

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes).

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at the controlled temperature for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

-

Detect the amount of phosphorylated substrate. The detection method will depend on the assay format:

-

Radiometric Assay: Transfer the reaction mixture to a filter membrane that binds the substrate, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.

-

Fluorescence-Based Assay: Use a phosphorylation-specific antibody labeled with a fluorescent probe or a substrate that becomes fluorescent upon phosphorylation.

-

Luminescence-Based Assay: Use an assay that measures the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

Subtract the background signal from all measurements.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Receptor Tyrosine Kinase Autophosphorylation Assay

This protocol is used to assess the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Detailed Steps:

-

Cell Culture and Plating:

-

Culture cells that endogenously express the target receptor (e.g., HUVECs for VEGFR2) or have been engineered to overexpress it.

-

Plate the cells in a multi-well plate and grow them to near confluency.

-

-

Serum Starvation and Inhibitor Treatment:

-

Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

-

Treat the cells with various concentrations of the test compound (this compound) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

-

-

Ligand Stimulation:

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFR) for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the cell lysates.

-

Analyze the level of receptor phosphorylation by Western blotting or ELISA using a phospho-specific antibody that recognizes the autophosphorylated form of the receptor. A total receptor antibody should be used as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot or the signal from the ELISA.

-

Normalize the phospho-receptor signal to the total receptor signal.

-

Calculate the percentage of inhibition of ligand-induced phosphorylation for each inhibitor concentration relative to the ligand-stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. adooq.com [adooq.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. abmole.com [abmole.com]

In Vitro Characterization of 7-Hydroxy-TSU-68: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of TSU-68 (SU6668), a potent receptor tyrosine kinase inhibitor. While the primary focus of this document is its major metabolite, 7-Hydroxy-TSU-68, a thorough review of available scientific literature reveals a significant lack of specific in vitro activity data for this metabolite. The information presented herein is therefore centered on the extensively studied parent compound, TSU-68, offering a robust proxy for understanding the likely biological activities of its hydroxylated metabolite.

This compound is recognized as a metabolite of TSU-68, formed through biotransformation in human liver microsomes[1]. The parent compound, TSU-68 (also known as Orantinib or SU6668), is a multi-targeted inhibitor of key receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR)[2][3][4].

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of TSU-68 has been quantified against several key tyrosine kinases. The data, summarized in the table below, highlights its potent and competitive inhibition with respect to ATP.

| Target Kinase | Inhibition Constant (Ki) / IC50 | Assay Type | Reference |

| PDGFRβ | 8 nM (Ki) | Cell-free autophosphorylation assay | [5] |

| Flk-1/KDR (VEGFR-2) | 2.1 µM (Ki) | Cell-free trans-phosphorylation assay | |

| FGFR1 | 1.2 µM (Ki) | Cell-free trans-phosphorylation assay | |

| c-Kit | 0.1 - 1 µM (IC50) | Tyrosine autophosphorylation in MO7E cells | |

| HUVEC Mitogenesis (VEGF-driven) | 0.34 µM (IC50) | Cell-based mitogenesis assay | [2] |

| HUVEC Mitogenesis (FGF-driven) | 9.6 µM (IC50) | Cell-based mitogenesis assay | [2] |

| Aurora Kinase B | 16.2 nM and 10.5 nM (IC50 for derivatives) | In vitro kinase assay |

Signaling Pathway Inhibition

TSU-68 exerts its anti-angiogenic and anti-tumor effects by blocking critical signaling pathways initiated by VEGF, PDGF, and FGF. The diagram below illustrates the targeted points of inhibition within these pathways.

Caption: TSU-68 inhibits key receptor tyrosine kinases in angiogenic pathways.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.

Kinase Inhibition Assays (Cell-Free)

Objective: To determine the direct inhibitory effect of TSU-68 on the kinase activity of purified receptor tyrosine kinases.

Methodology:

-

Enzyme Source: Purified recombinant kinase domains of Flk-1/KDR, FGFR1, and PDGFRβ.

-

Substrate: A generic tyrosine-containing peptide or protein (e.g., poly(Glu, Tyr) 4:1).

-

Reaction Buffer: A buffer containing ATP and necessary divalent cations (e.g., Mg²⁺, Mn²⁺).

-

Inhibitor Preparation: TSU-68 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The kinase, substrate, and various concentrations of TSU-68 are pre-incubated in the reaction buffer.

-

The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of TSU-68 that inhibits 50% of the kinase activity (IC50) is calculated. For Ki determination, the assay is performed at multiple ATP and inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation for competitive inhibition.

Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.

Methodology:

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 phosphorylation.

-

NIH-3T3 cells overexpressing PDGFRβ for PDGFRβ phosphorylation.

-

NIH-3T3 cells overexpressing FGFR1 for FGFR1 phosphorylation.

-

-

Cell Culture: Cells are grown to near confluence and then serum-starved for 24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Cells are stimulated with the respective ligands (VEGF, PDGF, or FGF) for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the target receptor is immunoprecipitated from the cell lysates using a specific antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The total amount of the receptor is also determined by probing with a receptor-specific antibody.

-

Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The concentration of TSU-68 that causes a 50% reduction in ligand-induced phosphorylation is determined.

Caption: Workflow for assessing TSU-68's effect on receptor phosphorylation.

Conclusion

TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties demonstrated in a variety of in vitro and in vivo models. While its metabolite, this compound, is known to be formed in vivo, specific data on its in vitro characterization is currently not available in the public domain. The detailed information provided for the parent compound, TSU-68, serves as a critical foundation for inferring the potential biological activity of its metabolites and for guiding future research in this area. Further studies are warranted to elucidate the specific kinase inhibition profile and cellular effects of this compound to fully understand the complete pharmacological profile of TSU-68 and its metabolic fate.

References

7-Hydroxy-TSU-68: An In-Depth Technical Guide on a Key Metabolite of the Kinase Inhibitor Orantinib (TSU-68)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orantinib (TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. Its mechanism of action involves the inhibition of key signaling pathways mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). The metabolism of Orantinib is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, 7-Hydroxy-TSU-68 has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its formation, the enzymes involved, and its relationship to the parent compound. This document is intended to serve as a resource for researchers and professionals involved in the development of kinase inhibitors and the study of drug metabolism.

Introduction to Orantinib (TSU-68)

Orantinib, also known as TSU-68, is a small molecule inhibitor that targets multiple receptor tyrosine kinases crucial for tumor growth and angiogenesis. By competitively binding to the ATP-binding sites of VEGFR-2, PDGFR, and FGFR, Orantinib effectively blocks the downstream signaling cascades that promote cell proliferation, migration, and the formation of new blood vessels that supply tumors.

Metabolism of Orantinib (TSU-68)

The metabolic fate of Orantinib is a key determinant of its pharmacokinetic profile and overall efficacy. Evidence from in vitro studies has demonstrated that Orantinib undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Formation of this compound

This compound has been identified as a human metabolite of Orantinib. The formation of this hydroxylated metabolite is a result of Phase I metabolic reactions. In vitro studies using human liver microsomes have indicated that the hydroxylation of Orantinib is a significant metabolic pathway.

It has been noted that Orantinib can induce its own metabolism, a phenomenon known as autoinduction. This process is primarily attributed to the induction of CYP1A1 and CYP1A2 enzymes, which are involved in its metabolic clearance. The formation of this compound is a direct consequence of this metabolic activity.

At present, detailed quantitative data on the in vivo plasma concentrations of this compound in humans are not extensively reported in publicly available literature. Further studies are required to fully elucidate the pharmacokinetic profile of this metabolite.

Other Metabolites

In addition to this compound, other hydroxylated metabolites such as 5-Hydroxy-Orantinib and 6-Hydroxy-Orantinib have also been identified, alongside a glucuronide conjugate. The presence of these metabolites suggests that hydroxylation at various positions on the Orantinib molecule is a primary route of its biotransformation.

Signaling Pathways of Orantinib (TSU-68)

Orantinib exerts its therapeutic effects by inhibiting the signaling pathways of VEGFR, PDGFR, and FGFR. A simplified representation of this inhibition is depicted below.

The biological activity of this compound has not been extensively characterized in the available scientific literature. It remains to be determined whether this metabolite retains inhibitory activity against the target kinases of the parent compound.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of the parent drug, Orantinib (TSU-68), from a Phase I clinical study. Data for the metabolites are not available.

Table 1: Pharmacokinetic Parameters of Orantinib (TSU-68) After a Single Oral Dose

| Dose Level (mg/m²) | Cmax (μg/mL) | Tmax (h) | AUC₀₋₂₄ (μg·h/mL) | t₁/₂ (h) |

| 200 | 1.5 ± 0.5 | 4.0 ± 2.0 | 10.2 ± 3.4 | 5.3 ± 1.9 |

| 400 | 2.5 ± 0.9 | 4.7 ± 2.3 | 19.8 ± 7.1 | 6.1 ± 2.2 |

| 800 | 3.1 ± 1.1 | 5.3 ± 1.5 | 28.4 ± 9.9 | 6.8 ± 2.5 |

| 1200 | 3.4 ± 1.2 | 6.0 ± 2.0 | 33.1 ± 11.6 | 7.1 ± 2.8 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Orantinib (TSU-68) at Steady State (Day 29)

| Dose Level (mg/m²) | Cmax (μg/mL) | Tmax (h) | AUC₀₋₂₄ (μg·h/mL) |

| 200 | 0.8 ± 0.3 | 4.0 ± 2.0 | 5.1 ± 1.8 |

| 400 | 1.3 ± 0.5 | 4.7 ± 2.3 | 9.9 ± 3.6 |

| 800 | 1.6 ± 0.6 | 5.3 ± 1.5 | 14.2 ± 5.0 |

| 1200 | 1.7 ± 0.6 | 6.0 ± 2.0 | 16.6 ± 5.8 |

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Metabolism of Orantinib

The following is a generalized protocol based on standard in vitro drug metabolism studies.

Protocol Details:

-

Incubation Mixture: A typical incubation mixture would contain human liver microsomes (e.g., 0.5 mg/mL), Orantinib (e.g., 1 µM), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.

-

Analysis: The samples are then processed, typically by centrifugation to remove precipitated proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

Pharmacokinetic Analysis in Humans

The following outlines a general workflow for a clinical pharmacokinetic study.

Protocol Details:

-

Study Population: Healthy volunteers or cancer patients are enrolled in the study.

-

Dosing and Sampling: A single oral dose of Orantinib is administered. Blood samples are collected at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the concentrations of Orantinib and its metabolites in the plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t₁/₂).

Conclusion and Future Directions

This compound is a confirmed metabolite of the multi-targeted tyrosine kinase inhibitor Orantinib (TSU-68), formed through CYP-mediated hydroxylation. While its existence is established, a significant gap remains in our understanding of its pharmacological properties and in vivo disposition. Future research should focus on:

-

Determining the Biological Activity: Elucidating whether this compound is an active, inactive, or differentially active metabolite is crucial for a complete understanding of Orantinib's overall pharmacological profile.

-

Quantitative In Vivo Analysis: Developing and applying sensitive bioanalytical methods to quantify this compound and other metabolites in clinical samples will provide a clearer picture of their contribution to the parent drug's efficacy and safety.

-

Elucidating the Complete Metabolic Pathway: A comprehensive map of all major metabolic pathways of Orantinib will aid in predicting potential drug-drug interactions and inter-individual variability in patient response.

This technical guide provides a summary of the currently available information on this compound. It is anticipated that further research will provide a more detailed understanding of the role of this metabolite in the clinical pharmacology of Orantinib.

Preclinical Data on TSU-68 and its Metabolite 7-Hydroxy-TSU-68: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the preclinical data for TSU-68 (also known as SU6668 and Orantinib), an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor. TSU-68 potently inhibits key drivers of tumor angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). While the primary focus of available research has been on the parent compound, this whitepaper also addresses its metabolite, 7-Hydroxy-TSU-68.

It is critical to note that publicly available preclinical data specifically characterizing the activity and pharmacokinetics of this compound are scarce. It is identified as a metabolite of TSU-68 formed during biotransformation in human liver microsomes. The majority of the detailed preclinical and clinical understanding relates to TSU-68. This guide therefore focuses on the extensive data available for the parent compound, providing a robust framework for understanding its mechanism of action, efficacy, and metabolic profile, which includes the formation of this compound.

Introduction to TSU-68 (Orantinib)

TSU-68 is a small molecule inhibitor designed to simultaneously target multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor growth and angiogenesis.[1][2] By competitively binding to the ATP-binding sites of VEGFR-2, PDGFRβ, and FGFR1, TSU-68 effectively blocks the downstream signaling cascades initiated by their respective ligands (VEGF, PDGF, and FGF).[3][4] This multi-targeted approach is expected to offer a more potent anti-angiogenic and anti-tumor effect compared to single-target agents.[4] Preclinical and clinical studies have demonstrated its potential in a variety of solid tumors, including non-small cell lung cancer, hepatocellular carcinoma, and metastatic breast cancer.[3][5][6]

Metabolism of TSU-68 and the Role of this compound

The primary route of elimination for TSU-68 is hepatic metabolism. Non-clinical studies have indicated that TSU-68 can induce its own metabolism, a phenomenon known as autoinduction, primarily through the cytochrome P450 enzymes, specifically CYP1A1/2. This leads to a decrease in plasma concentrations of TSU-68 upon repeated administration.

One of the identified products of this biotransformation is This compound . While its formation in human liver microsomes has been established, there is a notable absence of specific preclinical data in the public domain regarding its biological activity, potency, or pharmacokinetic profile. PubChem entries list known human metabolites of TSU-68, but detailed characterization is not provided.[7] Therefore, its contribution to the overall efficacy or potential toxicity of TSU-68 treatment remains an area for further investigation.

Quantitative Preclinical Data for TSU-68

The following tables summarize the key quantitative data for TSU-68 from in vitro and in vivo preclinical studies, as well as pharmacokinetic parameters from early-phase clinical trials.

Table 1: In Vitro Inhibitory Activity of TSU-68

| Target Kinase | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Reference |

| PDGFRβ | Cell-free autophosphorylation | 8 nM | 0.06 µM | [8][9][10][11] |

| FGFR1 | Cell-free trans-phosphorylation | 1.2 µM | 3.0 µM | [8][9][11] |

| VEGFR-1 (Flt-1) | Cell-free trans-phosphorylation | 2.1 µM | - | [9] |

| VEGFR-2 (KDR/Flk-1) | Cell-free | - | 2.4 µM | [11] |

| c-kit | Cellular autophosphorylation (MO7E cells) | - | 0.1 - 1 µM | [8] |

| EGFR | Cellular phosphorylation | - | >100 µM | [8][11] |

Table 2: Cellular Activity of TSU-68

| Cell Type | Ligand | Biological Effect Inhibited | Potency (IC₅₀) | Reference |

| HUVECs | VEGF | Mitogenesis | 0.34 µM | [8] |

| HUVECs | FGF | Mitogenesis | 9.6 µM | [8] |

| MO7E cells | SCF | Proliferation | 0.29 µM | [8] |

Table 3: Pharmacokinetic Parameters of TSU-68 in Patients with Advanced Solid Tumors

| Dose Level (oral, b.i.d.) | Cₘₐₓ (Day 1) | AUC₀₋ₜ (Day 1) | Key Observation | Reference |

| 200 mg/m² | Variable | Variable | Cₘₐₓ and AUC₀₋ₜ were ~2-fold lower on Days 8 and 29 compared to Day 1, suggesting autoinduction of metabolism. | [12][13] |

| 400 mg/m² | Variable | Variable | No obvious dose-dependent increase in plasma exposure with repeated administration across dose levels. | [12][13] |

| 800 mg/m² | Variable | Variable | Tolerable dose for continuous treatment was estimated to be ≤800 mg/m² b.i.d. | [12][13] |

| 1200 mg/m² | Variable | Variable | Discontinuation due to intolerable fatigue and abdominal pain in some patients. | [12][13] |

Note: Specific values for Cₘₐₓ and AUC₀₋ₜ were not consistently reported in a comparable format across the cited studies, hence 'Variable' is used. The key finding of metabolic autoinduction was consistently reported.

Experimental Protocols

In Vitro Kinase Assays (Cell-Free)

-

Objective: To determine the direct inhibitory activity of TSU-68 on the kinase activity of purified receptor tyrosine kinases.

-

Methodology:

-

Isolated kinases (e.g., Flk-1, FGFR1, PDGFRβ) were used.

-

Assays were performed to measure either autophosphorylation or the phosphorylation of a substrate (trans-phosphorylation).

-

TSU-68 was added at varying concentrations to determine its inhibitory effect.

-

The assays were conducted in the presence of ATP, and the inhibitory properties of TSU-68 were determined to be competitive with respect to ATP.[8][14]

-

Kinase activity was typically quantified by measuring the incorporation of radioactive phosphate (B84403) (³²P) into the substrate or by using specific antibodies to detect phosphorylated forms of the kinase or substrate in an ELISA format.

-

Cellular Phosphorylation and Mitogenesis Assays

-

Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor phosphorylation and cell proliferation in a cellular context.

-

Methodology:

-

Relevant cell lines were used, such as Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR and FGFR signaling, and NIH-3T3 cells overexpressing PDGFRβ.[8]

-

Cells were serum-starved and then stimulated with the appropriate ligand (e.g., VEGF, PDGF, or FGF) in the presence or absence of varying concentrations of TSU-68.

-

For Phosphorylation: Cell lysates were collected and subjected to Western blotting or immunoprecipitation followed by Western blotting using anti-phosphotyrosine antibodies to assess the phosphorylation status of the target receptor.[8]

-

For Mitogenesis: Cell proliferation was measured using standard assays such as BrdU incorporation or MTT assays after a set incubation period.[8]

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of TSU-68 in animal models.

-

Methodology:

-

Athymic (immunocompromised) mice were used.

-

A diverse panel of human tumor cells (e.g., glioma, melanoma, lung, colon, ovarian) were implanted subcutaneously or orthotopically.[3][14]

-

Once tumors reached a palpable size, mice were randomized into control and treatment groups.

-

TSU-68 was administered orally or via intraperitoneal (i.p.) injection, typically on a daily schedule (e.g., 200 mg/kg twice daily).[15]

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry to assess microvessel density (an indicator of angiogenesis).[14]

-

Clinical Pharmacokinetic Studies

-

Objective: To determine the safety, tolerability, and pharmacokinetic profile of TSU-68 in human subjects.

-

Methodology:

-

Phase I dose-escalation studies were conducted in patients with advanced solid tumors.[12][13][16]

-

TSU-68 was administered orally, for example, twice daily (b.i.d.).

-

Blood samples were collected at multiple time points before and after drug administration on specified days (e.g., Day 1, Day 8, Day 29).[4][16]

-

Plasma concentrations of TSU-68 were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[2][4]

-

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC were calculated using non-compartmental analysis.[2]

-

Signaling Pathways and Experimental Workflows

TSU-68 Mechanism of Action

The following diagram illustrates the primary signaling pathways inhibited by TSU-68. By blocking the ATP-binding site of VEGFR-2, PDGFRβ, and FGFR1, TSU-68 prevents their activation and subsequent downstream signaling, which is crucial for angiogenesis, cell proliferation, and survival.

Caption: TSU-68 inhibits VEGFR-2, PDGFRβ, and FGFR1 signaling pathways.

General Workflow for In Vivo Xenograft Study

This diagram outlines a typical experimental workflow for assessing the efficacy of TSU-68 in a mouse xenograft model.

Caption: Workflow for evaluating TSU-68 efficacy in mouse tumor models.

Conclusion

TSU-68 (Orantinib) is a potent, orally bioavailable inhibitor of VEGFR-2, PDGFRβ, and FGFR1 with demonstrated anti-angiogenic and anti-tumor activity in a wide range of preclinical models. Its clinical development has been pursued for various solid tumors. The metabolism of TSU-68 is characterized by autoinduction via CYP450 enzymes, leading to the formation of metabolites such as this compound. While the existence of this metabolite is known, a comprehensive preclinical characterization is not available in the public domain. Future research into the biological activity of this compound and other metabolites would provide a more complete understanding of the pharmacology of TSU-68. This technical guide summarizes the substantial body of evidence supporting the preclinical rationale for TSU-68's development and highlights areas where further investigation is warranted.

References

- 1. Facebook [cancer.gov]

- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. adooq.com [adooq.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 7-Hydroxy-TSU-68: An In-Depth Technical Guide

An Exclusive Look into the Metabolic Fate of Orantinib (TSU-68) and its Hydroxylated Derivatives

Introduction

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics of 7-Hydroxy-TSU-68, a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor, Orantinib (TSU-68, SU6668). Orantinib has been investigated for its anti-angiogenic and anti-tumor properties, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Understanding the metabolic pathways and pharmacokinetic profile of its metabolites is crucial for optimizing its therapeutic potential and safety profile. This document is intended for researchers, scientists, and drug development professionals.

Metabolism of TSU-68 and Identification of this compound

The primary route of metabolism for TSU-68 is hepatic oxidation. In vitro studies using human liver microsomes have identified three major metabolites resulting from the hydroxylation of the indolinone ring of the parent compound. These are the 5-, 6-, and 7-hydroxyindolinone derivatives of TSU-68[1]. The formation of these hydroxylated metabolites is primarily mediated by the cytochrome P450 enzymes CYP1A1 and CYP1A2[1].

Interestingly, TSU-68 has been shown to induce its own metabolism. Treatment of human hepatocytes with TSU-68 led to a significant increase in CYP1A1/2-mediated activity, which in turn enhanced the hydroxylation of TSU-68. This auto-induction provides a clear explanation for the clinically observed decrease in plasma concentrations of TSU-68 during repeated administration[1].

Pharmacokinetics of Parent Compound: TSU-68 (Orantinib)

While specific pharmacokinetic data for the this compound metabolite is not available in the current literature, extensive research has been conducted on the parent compound, TSU-68. The following tables summarize the pharmacokinetic parameters of TSU-68 from various Phase I clinical trials.

Table 1: Pharmacokinetic Parameters of TSU-68 in Patients with Advanced Solid Tumors (Twice Daily Oral Administration Between Meals) [2][3]

| Dose Level (mg/m² bid) | Cmax (μg/mL) - Day 1 | AUC0-t (μg·h/mL) - Day 1 | Cmax (μg/mL) - Day 8/29 | AUC0-t (μg·h/mL) - Day 8/28 |

| 200 | 1.8 ± 0.7 | 8.9 ± 3.5 | 0.8 ± 0.3 | 4.9 ± 1.9 |

| 400 | 2.5 ± 1.2 | 13.6 ± 6.9 | 1.1 ± 0.5 | 6.8 ± 3.1 |

| 800 | 2.9 ± 1.1 | 18.2 ± 7.5 | 1.3 ± 0.6 | 8.5 ± 4.2 |

| 1200 | 2.7 ± 0.9 | 16.9 ± 5.9 | 1.2 ± 0.4 | 7.9 ± 2.9 |

Data are presented as mean ± SD. Cmax and AUC0-t after repeated administration on days 8 and 29 were approximately 2-fold lower than those after the first administration on day 1.

Table 2: Pharmacokinetic Parameters of TSU-68 in Combination with S-1 and Oxaliplatin (B1677828) in Metastatic Colorectal Cancer Patients [4]

| Dose Level of TSU-68 (mg bid) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

| 200 (Level 1) | 1350 ± 560 | 6470 ± 2840 |

| 400 (Level 2) | 1860 ± 890 | 8760 ± 4210 |

Doubling the dose of TSU-68 increased Cmax and AUC0-t less than two-fold.

Experimental Protocols

In Vitro Metabolism of TSU-68[1]

-

System: Human liver microsomes.

-

Incubation: TSU-68 was incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Identification: The formation of 5-, 6-, and 7-hydroxyindolinone derivatives was monitored.

-

Enzyme Kinetics: Michaelis-Menten kinetics were determined for the formation of each hydroxylated metabolite.

-

CYP450 Isoform Identification: A panel of cDNA-expressed human cytochrome P450 isoforms was used to identify the specific enzymes responsible for hydroxylation. Selective chemical inhibitors (α-naphthoflavone for CYP1A2) and anti-CYP1A2 antibodies were also employed to confirm the role of CYP1A2.

-

Auto-induction Study: Human hepatocytes were treated with TSU-68, and the induction of CYP1A1/2-mediated ethoxyresorufin O-deethylase activity was measured.

Clinical Pharmacokinetic Analysis of TSU-68[2][3]

-

Study Design: Phase I, dose-escalation study in patients with advanced solid tumors.

-

Drug Administration: TSU-68 was administered orally twice daily (bid) between meals.

-

Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose on days 1, 8, and 29.

-

Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.

-

Analytical Method: TSU-68 concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection. The lower limit of quantification was 0.1 μg/mL.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate pharmacokinetic parameters including Cmax, Tmax, and AUC0-t.

Visualizations

Signaling Pathways Inhibited by TSU-68

Caption: TSU-68 inhibits key receptor tyrosine kinases, blocking pro-angiogenic signaling.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for identifying and characterizing TSU-68 metabolites in vitro.

Conclusion

The metabolism of TSU-68 is a critical factor influencing its pharmacokinetic profile and therapeutic efficacy. The identification of this compound, along with its 5- and 6-hydroxy isomers, as major metabolites provides valuable insight into the biotransformation of this anti-angiogenic agent. The auto-inductive nature of TSU-68 metabolism, mediated by CYP1A1/2, has important implications for dosing strategies in clinical settings. While direct pharmacokinetic data on this compound is currently lacking, the comprehensive understanding of the parent compound's pharmacokinetics and metabolism lays a strong foundation for future research in this area. Further studies are warranted to elucidate the specific pharmacokinetic parameters and pharmacological activity of the individual hydroxylated metabolites.

References

- 1. Identification of human liver cytochrome P450 isoforms involved in autoinduced metabolism of the antiangiogenic agent (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the ADME Profile of 7-Hydroxy-TSU-68: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Hydroxy-TSU-68, a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib or SU6668). Due to the limited direct research on this compound, this document focuses on its formation and metabolic pathway originating from the parent compound, TSU-68. The information presented herein is crucial for understanding the overall disposition and potential clinical implications of TSU-68 and its metabolites.

TSU-68 is an orally administered antiangiogenic agent that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). Clinical studies have indicated that repeated administration of TSU-68 leads to a decrease in its plasma exposure, suggesting an autoinduction of its own metabolism. The primary route of elimination for TSU-68 is hepatic metabolism, with minimal urinary excretion.

Metabolism of TSU-68 and Formation of this compound

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of TSU-68. These studies have identified three primary oxidative metabolites, which are hydroxylated derivatives of the parent compound.

Upon incubation with human liver microsomes in the presence of NADPH, TSU-68 is metabolized into three major metabolites: 5-Hydroxy-TSU-68, 6-Hydroxy-TSU-68, and the focal point of this guide, This compound [1]. This hydroxylation is a critical step in the biotransformation of TSU-68 and significantly influences its pharmacokinetic profile.

The formation of these hydroxylated metabolites is primarily mediated by the cytochrome P450 enzymes CYP1A1 and CYP1A2 [1]. Further investigation has revealed that TSU-68 itself induces the expression of these enzymes, leading to the clinically observed autoinduction and increased clearance upon repeated dosing[1].

Metabolic Pathway of TSU-68

Caption: Metabolic conversion of TSU-68 to its hydroxylated metabolites.

Quantitative Analysis of Metabolite Formation

The intrinsic clearance of TSU-68 to its hydroxylated metabolites has been quantified, providing valuable insight into the efficiency of each metabolic pathway. The following table summarizes the kinetic parameters for the formation of 5-, 6-, and this compound in human liver microsomes.

| Metabolite | Vmax/Km (µL/min/mg)[1] |

| 5-Hydroxy-TSU-68 | 13 |

| 6-Hydroxy-TSU-68 | 25 |

| This compound | 6 |

Vmax/Km represents the intrinsic clearance.

Pharmacokinetics of the Parent Compound: TSU-68

Understanding the pharmacokinetic profile of the parent drug, TSU-68, is essential for contextualizing the formation and role of its metabolites. The table below presents a summary of key pharmacokinetic parameters of TSU-68 observed in human clinical trials.

| Parameter | Value | Conditions |

| Cmax (Maximum Concentration) | Decreased by ~2-fold after repeated administration[1] | Oral, twice daily |

| AUC (Area Under the Curve) | Decreased by ~2-fold after repeated administration[1] | Oral, twice daily |

| Elimination | Predominantly hepatic metabolism[1] | Low urinary excretion |

| Metabolizing Enzymes | CYP1A1 and CYP1A2[1] | Autoinduction observed |

Experimental Protocols

The identification and characterization of this compound as a metabolite were achieved through rigorous in vitro experimental protocols.

In Vitro Metabolism of TSU-68

-

System: Pooled human liver microsomes.

-

Incubation: TSU-68 was incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Identification: The reaction mixture was analyzed by high-performance liquid chromatography (HPLC) with UV detection to separate and identify the metabolites. The structural elucidation of the metabolites was likely performed using mass spectrometry (MS).

-

Enzyme Phenotyping: To identify the specific P450 isoforms responsible for metabolism, TSU-68 was incubated with a panel of cDNA-expressed human cytochrome P450 enzymes. Further confirmation was obtained through inhibition studies using chemical inhibitors and antibodies specific to CYP1A2[1].

Experimental Workflow for Metabolite Identification

Caption: Workflow for the in vitro identification of TSU-68 metabolites.

Conclusion

The ADME profile of this compound is intrinsically linked to the metabolism of its parent compound, TSU-68. This technical guide has detailed the formation of this compound as one of the three primary oxidative metabolites of TSU-68, mediated by CYP1A1 and CYP1A2 in the liver. The autoinduction of these enzymes by TSU-68 explains the observed decrease in its plasma concentrations upon repeated dosing. The provided quantitative data on metabolite formation and the pharmacokinetic parameters of TSU-68, along with the detailed experimental protocols, offer a comprehensive understanding for researchers and professionals in the field of drug development. Further studies are warranted to investigate the specific ADME properties and pharmacological activity of this compound to fully elucidate its contribution to the overall clinical profile of TSU-68.

References

7-Hydroxy-TSU-68 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-TSU-68 is the primary metabolite of TSU-68 (Orantinib, SU-6668), an investigational multi-targeted receptor tyrosine kinase inhibitor. The biotransformation of TSU-68 to its hydroxylated metabolite is a critical aspect of its pharmacology and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This document provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its in vitro generation, and the enzymatic pathways governing its formation. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 326.35 g/mol | [1][3] |

| CAS Number | 1035154-52-9 | [1][2] |

Biotransformation of TSU-68 to this compound

The formation of this compound from its parent compound, TSU-68, is a metabolic process that primarily occurs in the liver. This conversion is catalyzed by specific cytochrome P450 enzymes.

Signaling Pathway

The metabolic conversion is a hydroxylation reaction, as depicted in the following diagram.

Experimental Protocols

The following section details the methodology for the in vitro study of TSU-68 metabolism, adapted from established protocols for drug metabolism studies using human liver microsomes.

In Vitro Metabolism of TSU-68 in Human Liver Microsomes

Objective: To determine the metabolic profile of TSU-68 and identify the resulting metabolites, including this compound.

Materials:

-

TSU-68

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9) for reaction phenotyping

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of TSU-68 by diluting the stock solution in the phosphate buffer to the desired concentrations.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the human liver microsomes (final concentration typically 0.2-1.0 mg/mL) and TSU-68 working solutions at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and TSU-68.

-

The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Control incubations should be performed in the absence of the NADPH regenerating system to assess for non-enzymatic degradation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reactions at the designated time points by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an appropriate internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Metabolite Identification and Quantification:

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Monitor for the parent compound (TSU-68) and potential metabolites, including the expected mass of this compound.

-

Quantify the formation of this compound by comparing its peak area to that of a standard curve, if available, or by relative quantification against the internal standard.

-

Experimental Workflow

The general workflow for the in vitro metabolism study is illustrated below.

References

- 1. Time-dependent Induction of Rat Hepatic CYP1A1 and CYP1A2 Expression after Single-dose Administration of the Anti-angiogenic Agent TSU-68: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

known targets of 7-Hydroxy-TSU-68

An In-depth Technical Guide to the Known Targets of 7-Hydroxy-TSU-68

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an active metabolite of TSU-68 (also known as SU6668 or Orantinib), a synthetic, orally available small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor[1][2]. TSU-68 and its metabolites are of significant interest in oncology research due to their potential to inhibit angiogenesis and tumor cell proliferation. This document provides a comprehensive overview of the known molecular targets of this compound, based on the well-characterized activity of its parent compound, TSU-68. The primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1)[2][3][4][5]. This guide details the inhibitory activities, the signaling pathways involved, and the experimental protocols used for target validation.

Metabolic Pathway of TSU-68

TSU-68 undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites, including this compound[1]. This biotransformation is a crucial aspect of its pharmacological profile.

Caption: Metabolic conversion of TSU-68 to this compound.

Molecular Targets and Inhibitory Activity

While specific quantitative data for this compound is not extensively available in public literature, the inhibitory profile is expected to be similar to that of the parent compound, TSU-68. TSU-68 is a potent inhibitor of key RTKs involved in angiogenesis and tumor growth[3][5][6].

Quantitative Data for TSU-68 (SU6668)

The following table summarizes the inhibitory constants (Ki) of TSU-68 against its primary kinase targets. These values were determined through in vitro kinase assays and represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme.

| Target Kinase | Common Name | Ki Value |

| PDGFRβ | Platelet-Derived Growth Factor Receptor β | 8 nM[6][7] |

| FGFR1 | Fibroblast Growth Factor Receptor 1 | 1.2 µM[7] |

| VEGFR2 | Vascular Endothelial Growth Factor Receptor 2 (Flk-1/KDR) | 2.1 µM[7][8] |

Signaling Pathways

This compound, through the inhibition of VEGFR2, PDGFRβ, and FGFR1, disrupts critical signaling cascades that promote cell proliferation, migration, survival, and angiogenesis.

VEGFR2 Signaling Pathway

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which are crucial for endothelial cell proliferation and survival[9][10][11][12]. Inhibition of VEGFR2 by this compound blocks these pro-angiogenic signals.

Caption: Inhibition of the VEGFR2 signaling pathway.

PDGFRβ and FGFR1 Signaling Pathways

Similarly, PDGFRβ and FGFR1 are RTKs that, upon ligand binding, activate downstream pathways including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell growth and survival[13][14][15][16]. This compound's inhibition of these receptors contributes to its anti-proliferative effects.